molecular formula C23H21F2N3O3 B2667121 (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2035004-10-3

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2667121
M. Wt: 425.436
InChI Key: NQTKXENDSSVSKN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H21F2N3O3 and its molecular weight is 425.436. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have shown promising antimicrobial activities. A series of compounds synthesized by Knoevenagel condensation, including variations of thiazolidine-2,4-diones, demonstrated significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds were also effective in antifungal assays, exhibiting excellent activity against Aspergillus niger and A. flavus, suggesting their potential as bases for developing new antimicrobial agents (Prakash et al., 2011).

Anticancer Activity

N-substituted indole derivatives related to the structural framework of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been synthesized and assessed for their anticancer activity. Some of these compounds showed promising results in inhibiting the topoisomerase-I enzyme in MCF-7 human breast cancer cell lines, highlighting the compound's potential in cancer research and treatment strategies (Kumar & Sharma, 2022).

Chemical Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds provide insights into the chemical behavior and potential applications of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. For instance, studies involving the synthesis of piperidine-4-spiro-5′-imidazolidine-2′,4′-diones and their structural analysis via NMR data have contributed to understanding the stereochemical composition and potential reactivity of similar compounds (Unkovskii et al., 1994).

Pharmacophore Modeling

Research into arylpiperazine derivatives of phenytoin, which share structural similarities with (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, has involved pharmacophore modeling to understand their affinity and selectivity towards 5-HT1A receptors. This work underlines the importance of the compound's structural components in designing drugs with specific receptor targets, offering pathways for developing new therapeutic agents (Handzlik et al., 2011).

properties

IUPAC Name

1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O3/c24-17-7-8-20(25)16(14-17)6-9-21(29)26-12-10-18(11-13-26)27-15-22(30)28(23(27)31)19-4-2-1-3-5-19/h1-9,14,18H,10-13,15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKXENDSSVSKN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.